molecular formula C9H6F3NOS B11772258 4-(Methylthio)-2-(trifluoromethyl)benzo[d]oxazole

4-(Methylthio)-2-(trifluoromethyl)benzo[d]oxazole

Cat. No.: B11772258
M. Wt: 233.21 g/mol
InChI Key: JNQMGHSMPJCFII-UHFFFAOYSA-N
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Description

4-(Methylthio)-2-(trifluoromethyl)benzo[d]oxazole is a heterocyclic compound that features both an oxazole ring and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Methylthio)-2-(trifluoromethyl)benzo[d]oxazole typically involves the formation of the oxazole ring followed by the introduction of the trifluoromethyl and methylthio groups. One common method involves the cyclization of appropriate precursors under specific conditions to form the oxazole ring. The trifluoromethyl group can be introduced via radical trifluoromethylation reactions, which are known for their efficiency and selectivity .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of transition-metal-free methodologies is often preferred due to the toxicity and cost associated with some transition-metal-catalyzed reactions .

Chemical Reactions Analysis

Types of Reactions

4-(Methylthio)-2-(trifluoromethyl)benzo[d]oxazole can undergo various types of chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxazole ring can be reduced under specific conditions.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, reduced oxazole derivatives, and substituted trifluoromethyl compounds.

Scientific Research Applications

4-(Methylthio)-2-(trifluoromethyl)benzo[d]oxazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(Methylthio)-2-(trifluoromethyl)benzo[d]oxazole involves its interaction with specific molecular targets. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of the compound, which can affect its biological activity. The oxazole ring can interact with various enzymes and receptors, influencing their function and leading to the desired effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-(Trifluoromethyl)benzo[d]oxazole
  • 4-(Methylthio)benzo[d]oxazole
  • 2-(Trifluoromethyl)benzo[d]oxazole

Uniqueness

4-(Methylthio)-2-(trifluoromethyl)benzo[d]oxazole is unique due to the presence of both the methylthio and trifluoromethyl groups, which confer distinct chemical and biological properties. The combination of these groups in a single molecule can lead to enhanced activity and selectivity in various applications .

Biological Activity

4-(Methylthio)-2-(trifluoromethyl)benzo[d]oxazole is a compound belonging to the benzo[d]oxazole family, which has garnered attention for its potential biological activities. This article explores its biological activity, focusing on neuroprotective effects, anti-inflammatory properties, and its role in various therapeutic applications.

Chemical Structure and Properties

The compound features a benzo[d]oxazole core with a methylthio group and a trifluoromethyl substituent. The presence of these functional groups enhances its pharmacological profile, making it an interesting candidate for drug development.

Chemical Structure

ComponentDescription
Base StructureBenzo[d]oxazole
SubstituentsMethylthio (–S–CH₃), Trifluoromethyl (–CF₃)

Neuroprotective Effects

Recent studies have highlighted the neuroprotective properties of benzo[d]oxazole derivatives, including this compound. These compounds have demonstrated the ability to protect neuronal cells from apoptosis induced by β-amyloid (Aβ) peptides, which are implicated in Alzheimer’s disease.

  • Mechanism of Action : The neuroprotective effects are primarily mediated through the inhibition of the Akt/GSK-3β/NF-κB signaling pathway. This modulation leads to decreased expression of pro-apoptotic factors such as Bax and increased levels of anti-apoptotic proteins like Bcl-2 .

Anti-inflammatory Properties

The compound has also shown promise as an anti-inflammatory agent. Studies indicate that it can reduce the expression of inducible nitric oxide synthase (iNOS) and other inflammatory markers in various cell lines.

  • Key Findings : In vitro studies have demonstrated that this compound significantly reduces inflammation-related cytokines, thereby suggesting its potential use in treating inflammatory diseases .

Antiviral Activity

Emerging research suggests that derivatives of benzo[d]oxazole may possess antiviral properties. The compound's structure allows for interaction with viral proteins, potentially inhibiting their function.

  • Case Study : A related study indicated that compounds with similar scaffolds exhibited significant antiviral activity against various viruses, supporting the hypothesis that this compound might also have similar effects .

Summary of Biological Activities

Activity TypeObserved EffectReference
NeuroprotectionInhibition of Aβ-induced apoptosis
Anti-inflammatoryReduction in iNOS expression
AntiviralPotential inhibition of viral proteins

Detailed Case Studies

  • Neuroprotection Against Aβ-Induced Apoptosis :
    • Objective : To evaluate the protective effects on PC12 cells.
    • Results : The compound reduced apoptosis markers and modulated key signaling pathways (p < 0.01) .
  • Anti-inflammatory Activity :
    • Objective : To assess the reduction of inflammatory cytokines.
    • Results : Significant downregulation of iNOS and related inflammatory markers was observed, suggesting therapeutic potential in inflammatory conditions .

Properties

Molecular Formula

C9H6F3NOS

Molecular Weight

233.21 g/mol

IUPAC Name

4-methylsulfanyl-2-(trifluoromethyl)-1,3-benzoxazole

InChI

InChI=1S/C9H6F3NOS/c1-15-6-4-2-3-5-7(6)13-8(14-5)9(10,11)12/h2-4H,1H3

InChI Key

JNQMGHSMPJCFII-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC=CC2=C1N=C(O2)C(F)(F)F

Origin of Product

United States

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